1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-14-6-4-5-13(10-14)23-11-12(9-17(23)24)20-18(25)22-19-21-15-7-2-3-8-16(15)27-19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGDYCKRABVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a derivative of benzothiazole and urea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 372.46 g/mol. Its structure features a benzothiazole moiety linked to a urea functional group and a pyrrolidine derivative, which may contribute to its biological properties.
Pharmacological Activities
Research indicates that compounds containing benzothiazole and urea functionalities exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The urea derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A related compound showed IC50 values indicating potent antiproliferative activity against melanoma (B16-F10) and human monocytic cell lines (U937, THP-1) . The target compound's structure suggests potential activity against similar cancer types due to the presence of the benzothiazole and pyrrolidine moieties.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of various enzymes, including glycogen synthase kinase 3 (GSK-3). For example, one derivative reduced GSK-3β activity by over 57% at a concentration of 1.0 μM . This suggests that the target compound may also exhibit similar enzyme inhibition capabilities.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole-based compounds is often influenced by their structural features. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the aromatic rings enhances biological activity by improving solubility and interaction with biological targets .
- Functional Group Influence : The urea linkage is crucial for maintaining the compound's ability to interact with target enzymes or receptors. Variations in the substituents on the benzothiazole or pyrrolidine rings can lead to significant changes in potency and selectivity .
Case Studies
A detailed examination of related compounds has provided insights into the potential efficacy of this compound:
- Antibacterial Activity : A study reported that structurally similar benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03–0.06 μg/mL against pathogenic bacteria . This highlights the potential for developing new antibacterial agents based on this scaffold.
- Anticancer Research : In vitro studies on related urea derivatives revealed promising anticancer properties, with some compounds showing IC50 values below 20 μM against various cancer cell lines . This suggests that the target compound may also possess significant anticancer activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
Core Heterocyclic Modifications
Benzothiazole vs. Thiazole/Pyrazole:
The target compound’s 1,3-benzothiazole core distinguishes it from analogs like 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines (), where a simpler thiazole ring replaces benzothiazole. Benzothiazole’s extended aromatic system enhances binding to hydrophobic pockets in proteins, as seen in Dengue virus NS inhibitors like Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) , which retains antiviral activity via similar interactions .- Urea Linkage vs. Carboxamide derivatives (e.g., Z14 in ) lack the dual hydrogen-bond donor/acceptor profile of urea, reducing target engagement efficiency .
Substituent Effects
Methoxyphenyl vs. Fluorophenyl/Nitrophenyl:
The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in Z15 or the 3-nitrophenyl in 1-(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (). Nitro groups often improve potency but increase toxicity, while methoxy groups balance lipophilicity and metabolic stability .5-Oxopyrrolidin-3-yl vs. Adamantane/Pyridinyl:
The 5-oxopyrrolidin-3-yl group confers rigidity without excessive bulk, unlike adamantane-containing analogs (e.g., example 24 in ), which may hinder membrane permeability due to high molecular weight .
Antiviral Activity
- Dengue Virus NS Inhibition: The target compound shares structural motifs with Z15 (), a Dengue NS inhibitor.
- Enzyme Binding Affinity: Urea derivatives with benzothiazole cores, such as 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea, exhibit strong binding to kinases (Kd ~ 50 nM) due to urea-mediated hydrogen bonds. The target compound’s pyrrolidinone group may stabilize bioactive conformations, enhancing target residence time .
Antibacterial and Anticancer Activity
- 5-Oxopyrrolidine Derivatives: Substituted 5-oxopyrrolidines () show moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus). The target compound’s benzothiazole moiety could synergize with pyrrolidinone to enhance Gram-positive coverage .
Crystallographic Stability
- Structural Rigidity:
The target compound’s 5-oxopyrrolidin-3-yl group adopts a puckered conformation (Cremer-Pople parameters: q₂ = 0.48 Å, φ₂ = 15°), similar to cyclopentane derivatives (). This conformation enhances crystallinity, as evidenced by low R factors (0.035) in related benzothiazole-urea crystals .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
